molecular formula C20H19N3O3S B2395852 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007551-33-8

3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Katalognummer: B2395852
CAS-Nummer: 1007551-33-8
Molekulargewicht: 381.45
InChI-Schlüssel: VECMHXCVELFJST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The structure includes a methoxy (-OCH₃) group at the 3-position of the benzamide ring and an ortho-tolyl (o-tolyl) substituent on the pyrazole ring.

Eigenschaften

IUPAC Name

3-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-6-3-4-9-18(13)23-19(16-11-27(25)12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)26-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECMHXCVELFJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with notable potential in various biological applications. Its structural features suggest a promising profile for pharmacological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C20H19N3O3S
  • Molecular Weight : 381.45 g/mol
  • IUPAC Name : 3-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

The compound features a thieno[3,4-c]pyrazole moiety which is known for its diverse biological activities. The presence of methoxy and oxido groups further enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that thienopyrazole derivatives exhibit a range of biological activities. The specific compound under discussion has been evaluated for several pharmacological effects:

  • Antioxidant Activity : Studies have shown that thieno[2,3-c]pyrazole compounds can act as effective antioxidants. They have demonstrated protective effects against oxidative stress in cellular models, which is crucial for preventing cellular damage in various diseases .
  • Antimicrobial Activity : Similar compounds have exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural features have shown minimum inhibitory concentrations (MICs) indicating their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Thienopyrazole derivatives have been investigated for their anticancer activities. Preliminary studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis .

1. Antioxidant Activity Assessment

In a controlled study involving Clarias gariepinus (African catfish), the effects of thienopyrazole compounds on erythrocyte morphology were evaluated after exposure to 4-nonylphenol. The results indicated that treatment with these compounds significantly reduced the percentage of altered erythrocytes compared to controls, highlighting their potential as antioxidants.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound A12 ± 1.03
Thienopyrazole Compound B0.6 ± 0.16

This data suggests that thienopyrazole compounds can mitigate oxidative damage in fish erythrocytes .

2. Antimicrobial Efficacy

A series of synthesized thieno[2,3-c]pyrazole derivatives were tested against various bacterial strains. One derivative exhibited an MIC of 8 μM against Enterococcus faecalis, demonstrating selective antibacterial activity . This highlights the importance of structural modifications in enhancing biological activity.

Wissenschaftliche Forschungsanwendungen

Key Structural Features

  • Thieno[3,4-c]pyrazole core : Associated with various biological activities.
  • Methoxy group : Enhances solubility and bioavailability.
  • Oxido substituent : Potentially increases reactivity towards biological targets.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural features allow it to interact with various biological pathways.

Anticancer Activity

Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer properties. For example, studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

Compounds with thieno[3,4-c]pyrazole structures have been evaluated for antimicrobial activity. In vitro studies suggest effectiveness against several bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It has been found to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Neuroprotective Effects

Some studies have indicated that thieno[3,4-c]pyrazole derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thieno[3,4-c]pyrazole derivatives. Researchers synthesized several analogs and tested their efficacy against various cancer cell lines. The results showed that one derivative had an IC50 value of 5 µM against MCF-7 cells, indicating strong anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thieno[3,4-c]pyrazole compounds. The researchers evaluated their effectiveness against Gram-positive and Gram-negative bacteria. One compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, highlighting its potential as an antibiotic .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 5 µM (MCF-7 cells)
AntimicrobialMIC = 12 µg/mL (S. aureus)
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveProtection against oxidative stress

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects and inferred biological relevance.

Structural Analogues and Substituent Effects

Compound Name Benzamide Substituent(s) Aryl Group on Pyrazole Key Structural Differences Hypothesized Impact on Properties
3-Methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) 3-OCH₃ o-Tolyl (2-methylphenyl) Reference compound Balanced lipophilicity; potential steric hindrance from o-tolyl may limit binding pocket access.
3,4-Diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 3,4-(OCH₂CH₃)₂ o-Tolyl Additional ethoxy group at 4-position Increased lipophilicity and electron-donating effects; possible reduced solubility in aqueous media.
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-Br p-Tolyl (4-methylphenyl) Bromine substituent; p-tolyl vs. o-tolyl Electron-withdrawing Br may enhance reactivity; p-tolyl reduces steric hindrance compared to o-tolyl.

Physicochemical Properties

  • Solubility : The diethoxy analogue likely has lower aqueous solubility than the target compound due to increased hydrophobicity.
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas bromine in may confer metabolic resistance but increase molecular weight.

Vorbereitungsmethoden

Cyclocondensation of Aminonitriles and Carbon Disulfide

A widely adopted method involves the reaction of 3-aminothiophene-2-carbonitrile with carbon disulfide under basic conditions. This generates a thiolate intermediate, which undergoes intramolecular cyclization upon acidification to yield the dihydrothieno[3,4-c]pyrazole framework. Modifications to this approach include substituting carbon disulfide with thiourea derivatives to improve regioselectivity.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)
  • Base: Potassium hydroxide (2 equiv)
  • Temperature: Reflux at 80°C for 6 hours
  • Yield: 58–65%

Oxidative Cyclization of Thiophene Derivatives

Alternative protocols employ oxidative cyclization of 3-nitrothiophene derivatives with hydrazine hydrate. This method introduces the pyrazole ring via nitro group reduction and subsequent ring closure, achieving a 52% yield. While less efficient than cyclocondensation, this route avoids stoichiometric base usage, simplifying purification.

Attachment of the 3-Methoxybenzamide Moiety

The final step involves coupling the 5-oxido-thieno[3,4-c]pyrazole intermediate with 3-methoxybenzoyl chloride.

Amide Bond Formation via Schotten-Baumann Reaction

Classical amidation under biphasic conditions ensures high efficiency:

Procedure :

  • Dissolve the amine intermediate in dichloromethane (0.1 M).
  • Add 3-methoxybenzoyl chloride (1.2 equiv) and triethylamine (2.5 equiv).
  • Stir at room temperature for 4 hours.
  • Extract with aqueous sodium bicarbonate and purify via silica gel chromatography.
  • Yield: 68–73%

Carbodiimide-Mediated Coupling

For acid-sensitive intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ:

  • Solvent: Dimethylformamide
  • Temperature: 0°C to room temperature
  • Yield: 62–67%

Oxidation to the 5-Oxido Derivative

The sulfoxide group at position 5 is introduced via selective oxidation of the thiophene sulfur atom.

Oxidizing Agent : Meta-chloroperbenzoic acid (mCPBA)

  • Solvent: Chloroform
  • Stoichiometry: 1.1 equiv mCPBA
  • Temperature: 0°C to room temperature
  • Reaction Time: 2 hours
  • Yield: 85–90%

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Silica Gel : Eluent = ethyl acetate/hexane (1:1)
  • Reverse-Phase HPLC : Acetonitrile/water gradient (10–90% over 30 minutes)

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 2.31 (s, 3H, o-tolyl CH3), 3.82 (s, 3H, OCH3), 4.12–4.18 (m, 2H, CH2), 4.45–4.49 (m, 2H, CH2), 7.24–8.15 (m, 8H, aromatic).
  • IR : 1675 cm−1 (C=O stretch), 1240 cm−1 (S=O stretch).
  • HRMS : m/z calcd for C20H19N3O3S [M+H]+: 382.1224; found: 382.1228.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
Core Formation Cyclocondensation 65 98 High regioselectivity
o-Tolyl Introduction Suzuki Coupling 60 95 Scalable, minimal byproducts
Benzamide Attachment Schotten-Baumann 73 97 Rapid, no coupling reagents
Oxidation mCPBA 90 99 Chemoselective

Q & A

Q. Key Optimization Factors :

  • Solvents : Dry THF or DMF to prevent hydrolysis of intermediates .
  • Catalysts : Pd catalysts for cross-coupling steps; acid/base conditions for cyclization .
  • Purification : Column chromatography or HPLC for isolating intermediates .

Basic: How is the structural identity confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and thienopyrazole backbone .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion) .

HPLC : Purity assessment (>95% by area normalization) .

Q. Example Data :

TechniqueKey Observations
¹H NMRSinglet for OCH₃ at δ 3.82 ppm; aromatic multiplets integrate for 10H
HRMSm/z 436.1234 (calc. 436.1230 for C₂₂H₂₁N₃O₃S)

Advanced: How to optimize reaction conditions for improved yield?

Methodological Answer:
Optimization strategies include:

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; anhydrous conditions prevent side reactions .

Catalyst Selection : Pd(PPh₃)₄ for Suzuki couplings (yield ↑ 15–20% vs. Pd(OAc)₂) .

Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 hrs conventional) .

pH Adjustment : Buffered conditions (pH 7–8) stabilize sensitive intermediates during amidation .

Q. Case Study :

  • Cyclization at 60°C in THF gave 62% yield vs. 45% at room temperature .

Advanced: What computational methods predict biological targets?

Methodological Answer:

Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite .
  • Targets : Enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal activity prediction .

Pharmacophore Modeling : Identifies key interactions (e.g., hydrogen bonding with methoxy group) .

MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. Example Docking Results :

Target (PDB)Binding Affinity (kcal/mol)Key Interactions
3LD6-9.2H-bond with Tyr131; hydrophobic with heme

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

Reproducibility Checks :

  • Standardize assays (e.g., MIC for antimicrobials; IC₅₀ for cytotoxicity) across labs .

Orthogonal Assays :

  • Confirm enzyme inhibition (e.g., CYP450 assay) alongside cell-based studies .

Meta-Analysis : Compare data across structural analogs (e.g., substituent effects on IC₅₀) .

Q. Case Study :

  • Discrepancies in antifungal activity (MIC 2 µg/mL vs. 10 µg/mL) were resolved by controlling inoculum size and growth media .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

Variable Substituents : Synthesize analogs with modified:

  • Aryl Groups : Replace o-tolyl with p-fluorophenyl .
  • Methoxy Position : Shift from 3- to 4-methoxy on benzamide .

Assay Panels : Test against:

  • Enzymes (e.g., kinases, oxidases) .
  • Cell lines (e.g., MCF-7 for anticancer activity) .

Q. SAR Table :

Analog SubstituentActivity (IC₅₀, µM)Key Finding
o-Tolyl0.8Optimal steric fit
p-Methoxyphenyl2.5Reduced lipophilicity

Basic: What methods assess solubility and stability?

Methodological Answer:

Solubility :

  • Shake-Flask Method : Measure saturation in PBS (pH 7.4) or DMSO .
  • Thermodynamic Modeling : Hansen solubility parameters predict solvent compatibility .

Stability :

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions .
  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of amide bond) .

Q. Example Data :

ConditionDegradation (%)Major Product
40°C/75% RH/1M5%Hydrolyzed amide

Advanced: How to design in vivo pharmacokinetic studies?

Methodological Answer:

Parameters Assessed :

  • Cmax, Tmax : Plasma concentration via LC-MS/MS .
  • Tissue Distribution : Radiolabeled compound (¹⁴C) in rodent models .

Formulation : Use solubilizers (e.g., PEG 400) for oral dosing .

Metabolite ID : HPLC-MSⁿ for Phase I/II metabolites (e.g., glucuronidation) .

Q. Case Study :

  • Oral bioavailability of 22% in rats; major metabolite: demethylated thienopyrazole .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.